Product packaging for ent-IndacaterolHydrochloride(Cat. No.:)

ent-IndacaterolHydrochloride

Cat. No.: B1511863
M. Wt: 428.9 g/mol
InChI Key: AUUXBAOWHVOGFM-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-IndacaterolHydrochloride is a useful research compound. Its molecular formula is C24H29ClN2O3 and its molecular weight is 428.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O3 B1511863 ent-IndacaterolHydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

5-[(1S)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H/t22-;/m1./s1

InChI Key

AUUXBAOWHVOGFM-VZYDHVRKSA-N

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl

Origin of Product

United States

Contextualization Within Beta 2 Adrenoceptor Agonist Chemical Space

Beta-2 adrenoceptor agonists are a class of drugs that stimulate beta-2 adrenergic receptors, primarily found in the smooth muscle of the airways. drugbank.comnih.gov This stimulation leads to muscle relaxation, resulting in bronchodilation, which is the mainstay for treating obstructive airway diseases. drugbank.comnih.gov The chemical space of these agonists is diverse, ranging from short-acting agents (SABAs) like salbutamol (B1663637) to long-acting (LABAs) and ultra-long-acting beta-agonists (ultra-LABAs). researchgate.netnih.gov

Indacaterol (B1671819) is classified as an ultra-LABA, distinguished by its rapid onset of action and a 24-hour duration of bronchodilation. drugbank.comresearchgate.netwikipedia.org Its unique profile stems from its chemical structure, which features an 8-hydroxyquinolinone head group and a 5,6-diethyl-2-aminoindan lipophilic tail. researchgate.netnih.gov This structure provides an optimal balance of potency, intrinsic efficacy, and lipophilicity, which are key factors regulating its pharmacological profile. researchgate.net Preclinical studies have demonstrated that indacaterol has a fast onset of action similar to formoterol (B127741) and salbutamol, and a long duration of action comparable to or exceeding that of salmeterol (B1361061). researchgate.netnih.gov In terms of efficacy at the human beta-2 adrenoceptor, indacaterol acts as a high-efficacy agonist, with a maximal effect greater than that of salmeterol. nih.govresearchgate.net

Table 1: Comparative Pharmacological Profile of Indacaterol and Other Beta-2 Agonists
AgonistClassOnset of ActionDuration of Action (in vitro)Intrinsic Efficacy (vs. Isoprenaline)
IndacaterolUltra-LABAFast researchgate.netnih.gov> Salmeterol nih.gov~73% researchgate.net
FormoterolLABAFast researchgate.netnih.govLong researchgate.net~90% researchgate.net
SalmeterolLABASlow nih.govLong researchgate.net~38% researchgate.net
Salbutamol (Albuterol)SABAFast researchgate.netnih.govShort researchgate.net~47% researchgate.net

Academic Significance of Enantiomeric Studies for Ent Indacaterol Hydrochloride

Indacaterol (B1671819) is a chiral molecule, with the therapeutic product being the pure (R)-enantiomer. drugbank.comnih.govdrugbank.com The prefix "ent-" denotes the enantiomer, meaning ent-indacaterol is the (S)-enantiomer of indacaterol. synthinkchemicals.com The academic and regulatory significance of studying this specific enantiomer is multifaceted and crucial for pharmaceutical development and quality control.

The primary role of ent-indacaterol hydrochloride in pharmaceutical research is its use as a reference standard for the detection and quantification of enantiomeric impurities. nih.govsynthinkchemicals.com For chiral drugs marketed as a single enantiomer, regulatory authorities require stringent control over the presence of the opposite enantiomer in the final drug product. Therefore, having a pure standard of the (S)-enantiomer is essential for developing and validating analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to ensure the stereochemical purity of the active pharmaceutical ingredient (API). synthinkchemicals.com

Furthermore, enantiomeric studies are vital for understanding stereoselectivity in drug action. For many beta-2 agonists, the (R)-enantiomers exhibit significantly higher potency and activity at the target receptor compared to their (S)-counterparts. researchgate.net The investigation into the pharmacological properties of ent-indacaterol, even if it is less active, contributes to a deeper understanding of the structure-activity relationship (SAR) at the beta-2 adrenoceptor. This knowledge is invaluable for the design of future molecules with improved selectivity and efficacy.

Table 2: Chemical Properties of ent-Indacaterol Hydrochloride
PropertyValue
Chemical Name5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride synthinkchemicals.com
Synonyms(S)-Indacaterol, Indacaterol S-Enantiomer synthinkchemicals.com
CAS Number1384188-70-8 (HCl salt); 1235445-80-3 (Base) synthinkchemicals.com
Molecular FormulaC₂₄H₂₈N₂O₃ (Base) synthinkchemicals.com
Molecular Weight392.49 g/mol (Base) synthinkchemicals.com
Stereochemistry(S)-configuration at the chiral carbon of the hydroxyethyl (B10761427) group

Overview of Contemporary Research Trajectories

Development of Enantioselective Synthetic Routes to ent-Indacaterol Hydrochloride

ent-Indacaterol, the (S,S)-enantiomer of the long-acting β2-adrenoreceptor agonist Indacaterol, is a critical reference compound in pharmaceutical development and impurity profiling. pharmaffiliates.com The synthesis of its hydrochloride salt necessitates precise stereochemical control. Enantioselective routes to ent-Indacaterol, and by extension its hydrochloride salt, often mirror the strategies for the active (R,R)-isomer, Indacaterol, but start with or generate the opposite stereochemistry. researchgate.net

A prevalent strategy involves the coupling of two key building blocks: a chiral aminoindane moiety and a quinolinone fragment. researchgate.net The synthesis of the (S)-2-amino-5,6-diethylindane is a crucial step. This can be achieved through various asymmetric synthesis methods. The subsequent coupling with an electrophilic quinolinone derivative, such as (S)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, leads to the desired (S,S) diastereomer. The final step typically involves deprotection, such as the removal of a benzyl (B1604629) group via catalytic hydrogenation, followed by salt formation with hydrochloric acid to yield ent-Indacaterol Hydrochloride.

A novel approach has been described using a Ni-electrocatalytic decarboxylative arylation. This method significantly shortens the synthesis from a 9-step process to a 5-step one by coupling a chiral oxazolidine-based carboxylic acid with a heteroaryl iodide, demonstrating a more efficient route to the core aminoalcohol structure. acs.org

The reaction of 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indan is a known route for Indacaterol synthesis. google.com For ent-Indacaterol, the corresponding (S)-oxiranyl quinolinone would be reacted with the same racemic or an enantiopure (S)-aminoindan. However, this reaction is noted to be non-regioselective, often yielding impurities that complicate purification. google.com

Asymmetric Synthesis Approaches for Related Indacaterol Stereoisomers

Asymmetric synthesis is fundamental to producing specific stereoisomers of Indacaterol, as the biological activity resides primarily in the (R,R)-enantiomer. researchgate.net The synthesis of related stereoisomers, including ent-Indacaterol ((S,S)-isomer), and the diastereomeric (R,S) and (S,R) pairs, is crucial for pharmacological and toxicological profiling.

The primary methods for achieving enantioselectivity focus on three main strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For Indacaterol synthesis, this could involve starting with a chiral amino acid to construct the aminoindane or quinolinone fragment with the desired stereochemistry. iipseries.org

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an enzyme) generates a large quantity of an enantiomerically enriched product. iipseries.org For instance, the asymmetric reduction of a ketone precursor to the corresponding alcohol using a chiral catalyst is a key step in many syntheses of β-aminoalcohols. acs.org

A common synthetic pathway for Indacaterol involves the reaction between 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one and 2-amino-(5,6-diethyl)-indane. google.com To generate other stereoisomers, the chirality of the epoxide can be inverted to the (S)-configuration. By using either a racemic or an enantiopure aminoindan, all four possible stereoisomers can be synthesized. For example, reacting (S)-epoxide with (R)-aminoindan would yield the (S,R)-isomer.

Recent innovations include the desymmetrization of meso-compounds. One such method uses a Heck-Matsuda arylation of N-protected 2,5-dihydro-1H-pyrroles with a chiral ligand to create γ-lactam rings, which are structurally related to components of some synthesis routes. beilstein-journals.org Another example is the enantioselective hydrosilylation of a meso-alkene, which was used to create a chiral ketone intermediate in the synthesis of tricyclic amino acid derivatives. beilstein-journals.org These advanced methodologies highlight the ongoing efforts to achieve high enantioselectivity in complex molecules.

Investigation of Synthetic Intermediates and Comprehensive Impurity Profiling for ent-Indacaterol Hydrochloride

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies. europa.eu For ent-Indacaterol Hydrochloride, which is itself an impurity of the active pharmaceutical ingredient (API) Indacaterol, understanding its formation and the impurities associated with its synthesis is paramount. pharmaffiliates.com

Key Synthetic Intermediates: The synthesis of ent-Indacaterol, analogous to Indacaterol, proceeds through several key intermediates. The purity of these intermediates directly impacts the final product's quality.

Intermediate NameChemical Structure (Representative)Role in Synthesis
(S)-2-Amino-5,6-diethylindaneAmine precursorProvides the chiral aminoindane portion of the final molecule.
(S)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-oneEpoxide precursorProvides the chiral aminoalcohol and quinolinone core.
(S,S)-5-[2-(5,6-Diethylindan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-oneCoupled intermediateThe direct precursor to ent-Indacaterol before deprotection.

Comprehensive Impurity Profiling: Impurity profiling involves the identification, structural elucidation, and quantification of impurities in a drug substance. conicet.gov.ar For ent-Indacaterol, potential impurities can arise from starting materials, by-products of side reactions, or degradation.

Common impurities related to Indacaterol synthesis, which would have corresponding enantiomeric versions for ent-Indacaterol synthesis, include:

Regioisomers: Formed during the epoxide ring-opening reaction, where the amine attacks the wrong carbon of the epoxide. google.com

Di-substituted Impurities: Resulting from a second reaction of the initially formed product with another molecule of the quinolinone epoxide. google.com

Starting Material Residues: Unreacted (S)-2-amino-5,6-diethylindane or quinolinone epoxide.

Degradation Products: Formed under stress conditions like acid, base, oxidation, or heat. savaglobal.com

A study on a triple combination therapy including Indacaterol identified several known impurities, designated as INA-A and INA-B, which are monitored using RP-HPLC. savaglobal.com The enantiomeric forms of these would be relevant for ent-Indacaterol. The development of validated, stability-indicating analytical methods, such as RP-HPLC, is crucial for separating and quantifying these impurities from the main compound. savaglobal.comresearchgate.net

Table of Potential Impurities in ent-Indacaterol Hydrochloride Synthesis

Impurity Type Potential Source Analytical Control
Diastereomers Use of racemic starting materials or lack of stereocontrol. Chiral HPLC
Regioisomers Non-selective epoxide ring-opening. google.com RP-HPLC
Over-reaction Products Reaction of product with starting material. google.com RP-HPLC, LC-MS
Unreacted Intermediates Incomplete reaction. HPLC

Process Chemistry Innovations for Scalable Synthesis Research

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process chemistry innovations to ensure safety, efficiency, cost-effectiveness, and high purity. patsnap.com For the synthesis of Indacaterol and its enantiomer, ent-Indacaterol, research has focused on optimizing reaction conditions and developing more robust and scalable processes.

One major challenge in the established synthesis is the purification of the coupled intermediate, which often requires tedious silica (B1680970) gel chromatography, a method unsuitable for large-scale production due to the large volumes of solvents required. google.compatsnap.com A key innovation to overcome this is the formation of acid addition salts of the intermediate, which allows for purification through crystallization, a much more scalable technique. google.com

Table of Process Chemistry Innovations

Innovation Description Advantage for Scalability
Crystallization of Intermediates Formation of acid addition salts (e.g., tartrate, benzoate) of the coupled intermediate to enable purification by crystallization instead of chromatography. google.com Avoids large solvent volumes, reduces cost, simplifies purification. google.compatsnap.com
Alternative Coupling Partners Using a halohydrin (e.g., bromohydrin) intermediate instead of an epoxide to couple with the aminoindane. google.com Higher yield and purity, avoiding epoxide-related impurities. google.com
Optimized Reaction Solvents/Bases A patented process describes using an alcohol/ether solvent system without a strong base, which simplifies the reaction and reduces byproducts like regioisomers and dimers, achieving high yield and purity. google.com Greener chemistry, simpler workup, improved safety and efficiency. google.com

These process improvements aim to make the synthesis of Indacaterol stereoisomers, including ent-Indacaterol, more economically viable and environmentally friendly for industrial-scale production, ensuring a final product with purity greater than 99.5%. google.comgoogle.com

Elucidation of Absolute Stereochemistry and Preferred Conformations

ent-Indacaterol hydrochloride is the enantiomer of the therapeutically active agent, Indacaterol. The prefix "ent" designates it as the opposite enantiomer. Specifically, the chiral center at the carbon atom bearing the hydroxyl group in the ethylamino side chain possesses the (S)-configuration in ent-indacaterol, whereas the active pharmaceutical ingredient, indacaterol, has the (R)-configuration at this same position. vulcanchem.comclearsynth.com This stereochemical distinction is fundamental, as enantiomers, despite having nearly identical physical and chemical properties, can exhibit significantly different biological activities.

The absolute stereochemistry of chiral molecules is defined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign a sequence of priority to the groups attached to a stereocenter. yale.edu For the chiral carbon in indacaterol, the priority of the substituents determines the R or S designation. The development of chiral separation techniques, such as cyclodextrin-electrokinetic chromatography, has been crucial for the separation and quantification of indacaterol enantiomers, allowing for the isolation and characterization of ent-indacaterol. nih.gov

Advanced Spectroscopic Studies (e.g., Vibrational, Chiroptical) for Structural Analysis of ent-Indacaterol Hydrochloride

Chiroptical spectroscopy, which includes electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is particularly powerful for distinguishing between enantiomers. nih.govvanderbilt.edumdpi.com These techniques measure the differential absorption of left and right circularly polarized light. mdpi.com Since enantiomers interact differently with polarized light, their ECD and VCD spectra are mirror images of each other. Quantum chemical calculations are often employed in conjunction with experimental chiroptical spectroscopy to predict the spectra for a given absolute configuration, allowing for an unambiguous assignment. nih.govvanderbilt.edu

Recent advancements in chiroptical spectroscopic methods have enhanced their utility in determining the absolute configuration of complex molecules. nih.gov For instance, the combination of experimental VCD spectra with density functional theory (DFT) calculations has become a reliable method for the stereochemical characterization of chiral compounds. voaconference.com

Interactive Data Table: Spectroscopic Data for Indacaterol Analogues

Spectroscopic TechniqueWavelength/WavenumberObservation for Indacaterol/AnaloguesReference
UV Spectrophotometry260 nmUsed for simultaneous determination of indacaterol and glycopyrronium. researchgate.net
UV-Vis Spectroscopy-The HOMO-LUMO energy gap for Indacaterol was found to be 4.298 eV. researchgate.net
FTIR Spectroscopy-Used to investigate the structural and vibrational properties of Indacaterol. researchgate.net
Raman Spectroscopy-Employed alongside FTIR to provide complementary vibrational data for Indacaterol. researchgate.net

Computational Chemistry Approaches for Molecular Geometry and Conformational Space Mapping

By mapping the potential energy surface, computational methods can identify low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape upon binding to a receptor. For example, studies have used quantum chemical methods to investigate the structural and biological properties of indacaterol, revealing insights into its charge distribution and reactivity. researchgate.net

Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of molecules with their biological activity. ed.ac.ukd-nb.info While not directly studying ent-indacaterol, these methods highlight the importance of molecular properties in determining biological outcomes.

Interactive Data Table: Computational Data for Indacaterol

Computational ParameterValueMethod/SoftwareReference
TPSA (Topological Polar Surface Area)85.35 Ų- chemscene.com
LogP3.1489- chemscene.com
Hydrogen Bond Acceptors4- chemscene.com
Hydrogen Bond Donors4- chemscene.com
Rotatable Bonds6- chemscene.com
HOMO-LUMO Energy Gap4.298 eVDFT researchgate.net
Molecular Weight392.49 g/mol - chemscene.com

Impact of Stereoisomerism on Ligand-Receptor Recognition Principles

The difference in stereochemistry between ent-indacaterol and indacaterol has profound implications for their interaction with the β2-adrenergic receptor. researchgate.net The principle of chiral recognition dictates that the binding site of a receptor is itself chiral, leading to stereoselective binding of enantiomers. researchgate.netmdpi.com Generally, one enantiomer will fit the binding site more precisely, leading to a stronger and more effective interaction.

For β2-agonists, the (R)-configuration at the carbon bearing the hydroxyl group is typically associated with higher affinity and efficacy. researchgate.netuniversiteitleiden.nl This is because the specific spatial arrangement of the hydroxyl and amino groups in the (R)-enantiomer allows for optimal interactions with key amino acid residues in the receptor's binding pocket. researchgate.net These interactions are crucial for receptor activation and the subsequent cellular response.

In contrast, the (S)-enantiomer, ent-indacaterol, is expected to have a significantly lower affinity for the β2-adrenergic receptor. researchgate.net The different spatial orientation of its functional groups would likely result in a suboptimal fit within the binding site, leading to weaker or non-productive binding. This difference in binding affinity and activity between enantiomers is a well-established phenomenon for many chiral drugs and underscores the importance of stereochemistry in drug design and development. researchgate.net In vitro studies have demonstrated that indacaterol exhibits high agonist activity at β2-receptors. medsinfo.com.autga.gov.au

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Indacaterol Analogues

Rational Design and Synthesis of Chemically Modified Indacaterol (B1671819) Analogues for SAR Elucidation

One notable synthetic strategy involves the modification of the 5,6-diethylindan portion of the molecule. nih.gov Researchers have synthesized a series of analogues with varying substituents at these positions to investigate the impact on receptor affinity and intrinsic efficacy. researchgate.net For instance, the replacement of the ethyl groups with other alkyl or functional groups has been explored to understand the steric and electronic requirements of the binding pocket. researchgate.net The synthesis of these analogues often involves multi-step sequences, starting from commercially available substituted indanones. medkoo.com

Another key area of modification has been the 8-hydroxyquinolinone moiety, which serves as a catechol mimetic. researchgate.net Analogues with alterations to this heterocyclic system have been synthesized to evaluate the importance of the hydroxyl and carbonyl groups for hydrogen bonding interactions with the receptor. researchgate.net Furthermore, modifications to the amino linker, such as the introduction of methyl groups, have been investigated to assess their influence on the compound's potency and dissociation kinetics. nih.govresearchgate.net A significant finding from these studies was the discovery of an α-methyl aminoindane analogue that exhibited a 25-fold increase in potency compared to indacaterol. nih.govresearchgate.net

The synthesis of these diverse analogues provides a crucial library of compounds for detailed SAR studies, allowing for a comprehensive understanding of the molecular determinants of beta-2 adrenoceptor agonism. acs.orgnih.gov

Identification of Key Pharmacophoric Features and Structural Determinants for Beta-2 Adrenoceptor Interaction

Through the evaluation of these synthesized analogues, researchers have identified several key pharmacophoric features essential for potent and selective beta-2 adrenoceptor agonism. A widely accepted pharmacophore model for beta-2 agonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, a positive ionizable feature, and two aromatic rings. nih.gov

In the context of indacaterol, the 8-hydroxyquinolinone head group fulfills the roles of the hydrogen-bond donor (hydroxyl group) and acceptor (carbonyl group), which are critical for anchoring the ligand in the receptor's binding site. nih.gov The protonated amine in the linker region provides the positive ionizable feature, forming a crucial ionic interaction with a conserved aspartate residue in the receptor. nih.gov The indane and quinolinone ring systems constitute the two aromatic features that engage in hydrophobic and van der Waals interactions with the receptor. nih.gov

Studies on various analogues have further refined this model. For example, the high affinity of the 3,4-dihydroquinolinone and 5-n-butylindanyl analogues underscores the importance of the specific conformation and lipophilicity of these regions for optimal receptor binding. nih.govresearchgate.net The lipophilicity of the molecule, particularly the 5,6-diethylindan moiety, is a significant contributor to its long duration of action, as it is thought to promote retention within the cell membrane's lipid rafts, creating a local depot of the drug near the receptor. drugbank.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Agonist Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the structural properties of indacaterol analogues with their biological activities. researchgate.net These models use statistical methods to develop mathematical equations that describe the relationship between physicochemical descriptors of the molecules and their observed potency and selectivity.

For indacaterol analogues, QSAR studies have focused on descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters. researchgate.net These models have helped to quantify the impact of different substituents on the indane ring and the quinolinone head group on beta-2 adrenoceptor affinity and efficacy. The development of a robust QSAR model for a series of long-acting dual D2-receptor/β2-adrenoceptor agonists highlights the utility of this approach in rational drug design. researchgate.net

By identifying the key molecular properties that drive agonist activity, QSAR models can predict the potency and selectivity of novel, unsynthesized analogues. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the most promising pharmacological profiles, thereby optimizing for both high potency and selectivity against other adrenoceptor subtypes, such as beta-1 and beta-3. drugbank.comnih.gov

Computational Chemistry Approaches in Ligand-Receptor Docking and Molecular Dynamics Simulations

Computational chemistry has become an indispensable tool for visualizing and understanding the interactions between indacaterol analogues and the beta-2 adrenoceptor at an atomic level. nih.gov Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the receptor's active site. najah.edu

These docking studies have confirmed the importance of the key pharmacophoric interactions identified through SAR studies. For example, they show the hydrogen bonding between the 8-hydroxyquinolinone and serine residues, and the ionic bond between the protonated amine and an aspartate residue. nih.govnajah.edu Key amino acid residues such as SER 207, PHE 289, and LYS 305 have been identified as playing a significant role in stabilizing the ligand-receptor complex. nih.govnajah.edu

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the conformational changes that occur upon ligand binding and can help to explain differences in the intrinsic efficacy of various agonists. These simulations can also be used to calculate the binding free energy, providing a theoretical measure of the ligand's affinity for the receptor. najah.edu

Together, these computational approaches provide a detailed picture of the molecular recognition process and have been instrumental in the rational design of novel beta-2 adrenoceptor agonists with improved properties. nih.gov

In Vitro and Preclinical Molecular Pharmacology of Indacaterol and Its Stereoisomers

Beta-2 Adrenoceptor Binding Kinetics and Thermodynamics

Indacaterol (B1671819) demonstrates high-efficacy agonist activity at the human beta-2 adrenoceptor (β2-AR). nih.gov In vitro studies have characterized its binding affinity, which is comparable to formoterol (B127741). nih.gov While specific kinetic data such as association (kon) and dissociation (koff) rates for ent-Indacaterol hydrochloride are not detailed in the available literature, the refractory nature of β2-AR-mediated cAMP responses to washout after prolonged exposure suggests that indacaterol remains bound to the receptor or its immediate microenvironment. nih.gov Its high lipophilicity contributes to its partitioning into the lipid membrane, which may influence its interaction with the receptor and its long duration of action. amegroups.org

Interactive Table 5.1.1: Comparative Agonist Activity at the Human β2-Adrenoceptor (Note: Data represents the activity of (R)-indacaterol)

CompoundIntrinsic Activity (Emax) (% of Isoprenaline max effect)
Indacaterol73%
Formoterol90%
Salbutamol (B1663637)47%
Salmeterol (B1361061)38%
Data sourced from Battram et al., 2006, as cited in Cazzola, 2013. amegroups.org

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activation and Modulation

The pharmacological effects of indacaterol are primarily attributable to its function as a β2-adrenoceptor agonist. drugbank.comtga.gov.au Binding of indacaterol to the β2-AR, a G-protein coupled receptor (GPCR), stimulates the intracellular enzyme adenylyl cyclase. drugbank.comtga.gov.au This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cAMP). drugbank.comtga.gov.au The resulting increase in intracellular cAMP levels activates a signaling cascade that leads to the relaxation of bronchial smooth muscle. drugbank.comtga.gov.au

In recombinant cell systems, indacaterol acts as a high-efficacy agonist, similar to formoterol. nih.gov Studies in Chinese hamster ovarian (CHO-K1) cells expressing human β2-adrenoceptors demonstrated that indacaterol is a high-efficacy agonist, while salmeterol and formoterol were identified as low- and high-efficacy agonists, respectively. nih.gov The maximal response induced by indacaterol in human primary airway smooth muscle (ASM) cells was found to be intermediate between that of salmeterol and formoterol. nih.gov

Mechanisms of Receptor Desensitization and Internalization

Prolonged stimulation of GPCRs like the β2-AR typically leads to desensitization, a process that attenuates the signaling response. This involves the internalization of the receptor from the cell surface. Research indicates that β-arrestin-2, a key protein in GPCR desensitization, mediates the internalization of the β2-adrenoceptor following treatment with indacaterol. This β-arrestin-dependent mechanism is a crucial step in regulating the duration and intensity of the receptor's response to the agonist.

Comparative Pharmacological Profiling Across Adrenergic Receptor Subtypes (Beta-1, Beta-3)

Indacaterol exhibits a high degree of selectivity for the β2-adrenoceptor over β1- and β3-adrenoceptors. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors. drugbank.comtga.gov.au This selectivity profile is similar to that of formoterol. drugbank.comtga.gov.au

Further characterization revealed that indacaterol is a very weak partial agonist at the β1-adrenoceptor, with a mean maximum effect (Emax) of only 16% of the maximal effect of isoprenaline. amegroups.org In contrast, it acts as a full agonist at the β3-adrenoceptor, with a mean Emax of 113% relative to isoprenaline. amegroups.org

Interactive Table 5.4.1: Adrenoceptor Selectivity Profile of (R)-Indacaterol

Receptor SubtypeSelectivity vs. β2-AR (fold greater agonist activity)Agonist Profile (% of Isoprenaline Emax)
β1-Adrenoceptor >24-foldWeak Partial Agonist (16%)
β3-Adrenoceptor 20-foldFull Agonist (113%)
Data sourced from Cazzola, 2013 and TGA documents. amegroups.orgdrugbank.comtga.gov.au

Investigations in Isolated Airway Smooth Muscle and Other Relevant Cellular Models

Studies using isolated human bronchi have demonstrated that indacaterol behaves as a high-efficacy β2-adrenoceptor agonist. It has a fast onset of action, comparable to formoterol and salbutamol, and a significantly longer duration of action than both formoterol and salmeterol. In human lung slices, indacaterol also shows a significantly longer duration of action compared to these other long-acting beta-agonists (LABAs).

In precision-cut lung slices from guinea pigs, indacaterol provided concentration-dependent protection against bronchoconstriction. mdpi.com Interestingly, the protective effect was greater in large airways against methacholine-induced constriction and more pronounced in small airways against electrical field stimulation (EFS)-induced constriction. mdpi.com In human lung slices from patients with COPD, indacaterol was effective in normalizing the hyperresponsiveness of small intrapulmonary airways. mdpi.com

Molecular Interactions with Other Signaling Pathways

Beyond its direct bronchodilatory effects, indacaterol engages in crosstalk with other critical signaling pathways, particularly those involved in inflammation and glucocorticoid receptor function.

NF-κB Pathway: Indacaterol has been shown to significantly inhibit tumor necrosis factor-α (TNF-α)-induced activation of the nuclear factor-kappa B (NF-κB) pathway. This inhibitory action is achieved by reducing the levels of phosphorylated IKK and IκBα, which in turn decreases the translocation of NF-κB to the nucleus. This effect appears to be dependent on β-arrestin-2. By suppressing the NF-κB pathway, indacaterol can decrease the expression of NF-κB target genes, such as MMP-9, which is involved in tissue remodeling.

Glucocorticoid Receptor Crosstalk: Indacaterol can enhance glucocorticoid receptor (GR)-mediated gene transcription. nih.gov In human airway epithelial cells, indacaterol was found to augment the activation of gene expression induced by glucocorticoids like dexamethasone. nih.gov This interaction increases the transcriptional competency of the GR in a manner that is dependent on both the specific glucocorticoid agonist and the target gene. nih.gov This molecular synergism provides a potential mechanism to explain the enhanced clinical efficacy observed with combination therapies of LABAs and inhaled corticosteroids. nih.gov

Advanced Analytical Methodologies for Research and Characterization of Ent Indacaterol Hydrochloride

Chromatographic Separations (High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Chiral Chromatography)

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively used for the analysis of Indacaterol (B1671819) and its enantiomer.

High-Performance Liquid Chromatography (HPLC): Several reversed-phase HPLC (RP-HPLC) methods have been developed for the estimation of Indacaterol. wjpsonline.comijpda.org These methods are valued for their accuracy and precision in quantifying the active ingredient. A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). wjpsonline.com For instance, a validated method uses a mobile phase of 0.01N KH2PO4 buffer and Acetonitrile in a 50:50 ratio, achieving a retention time for Indacaterol of approximately 2.285 minutes. wjpsonline.com Another method employed a mobile phase of 0.1% OPA buffer and Acetonitrile (55:45) with a flow rate of 0.8 ml/min, resulting in a retention time of 2.323 minutes. ijpda.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a refinement of HPLC using smaller particle size columns (sub-2 µm), offers faster and more efficient separations. UPLC methods are particularly useful for analyzing biological samples and for high-throughput screening. nih.gov A UPLC method for Indacaterol analysis in rat lung tissue utilized a Hypersil gold C18 column with a mobile phase of methanol and acidified water (pH 5.0), demonstrating the high sensitivity required for pharmacokinetic studies. nih.gov

Chiral Chromatography: For a chiral compound like ent-Indacaterol, which is the S-enantiomer, its separation from the R-enantiomer (Indacaterol) is of paramount importance. Chiral chromatography is specifically designed for this purpose. A highly effective method for separating Indacaterol enantiomers is cyclodextrin-electrokinetic chromatography. nih.gov This technique achieved the separation of the R- and S-enantiomers in under 5 minutes with a high resolution value of 3.6. nih.gov The method is sensitive enough to detect a 0.1% enantiomeric impurity, which is crucial for ensuring the enantiomeric purity of ent-Indacaterol Hydrochloride. nih.gov

Table 1: Examples of Chromatographic Conditions for Indacaterol Analysis
TechniqueStationary PhaseMobile PhaseFlow RateDetectionRetention Time (Indacaterol)
RP-HPLC wjpsonline.comAgilent C18 (150 x 4.6 mm, 5µ)0.01N KH2PO4 : Acetonitrile (50:50)1.0 mL/minUV (Wavelength not specified)2.285 min
RP-HPLC ijpda.orgStd Denali C18 (150 x 4.6 mm, 5µ)0.1% OPA Buffer : Acetonitrile (55:45)0.8 mL/minUV at 230 nm2.323 min
RP-UPLC nih.govHypersil gold C18 (2.1 x 100 mm, 2.2 µm)Methanol : Acidified Water pH 5.0 (50:50)0.35 mL/minUV at 220 nmNot specified

Mass Spectrometry Techniques for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net When coupled with chromatographic systems like HPLC or UPLC (LC-MS), it provides both separation and identification capabilities. For ent-Indacaterol Hydrochloride, MS is indispensable for confirming the molecular weight and for the structural elucidation of unknown impurities or degradation products. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. In MS/MS, ions of a specific m/z are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For quantitative bioanalysis, LC-MS/MS methods have been validated for determining Indacaterol in biological matrices like human plasma and urine. researchgate.net These methods offer high sensitivity and specificity, with validated calibration curves linear over concentration ranges as low as 0.075 ng/mL to 100 ng/mL. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum for Indacaterol Maleate (B1232345) is available, which helps in confirming the basic structure of the molecule. chemicalbook.com

For chiral molecules, NMR can be adapted to assess enantiomeric purity. While enantiomers have identical NMR spectra in an achiral environment, the use of chiral solvating agents (CSAs) can induce chemical shift differences between them. asdlib.org This technique allows for the direct quantification of each enantiomer in a mixture without the need for physical separation or chemical derivatization, making it a powerful tool for verifying the enantiopurity of ent-Indacaterol Hydrochloride. asdlib.org

Capillary Electrophoresis and Densitometric Methods for High-Resolution Analysis

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, speed, and minimal sample and solvent consumption. A validated CE method for the determination of Indacaterol in pharmaceutical capsules has been developed. researchgate.net The separation was performed on an uncoated fused-silica capillary with a background electrolyte of sodium tetraborate (B1243019) buffer and methanol. researchgate.net This method was validated according to ICH guidelines and proved to be linear, precise, and accurate for its intended purpose. researchgate.net

Densitometric Methods: Thin-Layer Chromatography (TLC) combined with densitometry is another valuable analytical tool. A TLC-densitometric method has been developed for the simultaneous determination of Indacaterol and Glycopyrronium. researchgate.net The method involves spotting the sample on a silica (B1680970) gel plate, developing it with a mobile phase (e.g., 60% Methanol: 30% Ethyl acetate: 10% Water), and quantifying the separated spots using a densitometer at a specific wavelength (e.g., 260 nm). researchgate.net This technique demonstrated good linearity over a concentration range of 1-6 µ g/spot for Indacaterol. researchgate.net

Table 2: High-Resolution Analytical Method Parameters
TechniqueKey ParametersLinearity RangeApplication
Capillary Electrophoresis researchgate.netBGE: 20 mmol L−1 sodium tetraborate, 15% methanol (pH 10.0); Voltage: 20 kV2.50–20.00 μg/mLQuantification in Capsules
TLC-Densitometry researchgate.netStationary Phase: Silica gel 60 F254; Mobile Phase: 60% Methanol:30% Ethyl acetate:10% Water; Detection: UV at 260 nm1–6 μg/spotSimultaneous Quantification

Robust Method Validation and Transfer for Research-Grade Analytical Applications

For any analytical method to be considered reliable for research and quality control, it must undergo a rigorous validation process as per the International Council for Harmonisation (ICH) guidelines. wjpsonline.com The validation of an analytical procedure ensures that it is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. wjpsonline.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. ijpsjournal.com

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. wjpsonline.comijpsjournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). wjpsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. ijpsjournal.com

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. ijpsjournal.com

Once a method is validated, it may need to be transferred from one laboratory (the originating unit) to another (the receiving unit). Analytical method transfer is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory. This process ensures that the receiving lab has the procedural knowledge and ability to perform the transferred analytical procedure as intended. The transfer process can involve comparative testing, co-validation between the two labs, or a complete or partial revalidation of the method.

Application of Analytical Techniques in Impurity Profiling and Degradation Product Characterization

The identification and characterization of impurities and degradation products are critical aspects of pharmaceutical development. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to understand its stability profile. ijpsjournal.com

The analytical techniques described above are employed to separate and identify the products formed during these studies. Stability-indicating HPLC and UPLC methods are developed to separate the degradation products from the parent drug. researchgate.net LC-MS/MS is then used to elucidate the structures of these degradation products by analyzing their mass and fragmentation patterns. Studies on Indacaterol have shown that it is stable under photolytic and thermal conditions but produces degradation products under hydrolytic (acidic, basic, neutral) stress. ijpsjournal.com The characterization of these products is essential for establishing the degradation pathways and for developing stable formulations.

Formulation Science Research for Advanced Drug Delivery Concepts Preclinical Applicability

Materials Science and Solid-State Characterization of ent-Indacaterol Hydrochloride

The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to the development of a stable and effective DPI formulation. For ent-Indacaterol Hydrochloride, a thorough characterization would be the initial step in any preclinical development program. This would involve a comprehensive analysis of its crystal lattice structure, polymorphism, and particle properties.

Key solid-state characteristics that would require investigation include:

Crystallinity and Polymorphism: Identifying and characterizing the different crystalline forms (polymorphs) of ent-Indacaterol Hydrochloride is crucial. Polymorphs of a compound can exhibit different physical and chemical properties, including solubility, stability, and hygroscopicity, which can significantly impact the performance and manufacturability of a DPI. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize these forms.

Particle Size and Morphology: For inhaled therapies, the aerodynamic particle size distribution is a critical quality attribute that determines the deposition profile in the lungs. Micronization is a common technique used to achieve the desired particle size for inhalation, typically in the range of 1-5 µm. Scanning electron microscopy (SEM) would be utilized to visualize the particle morphology, which influences powder flow and aerosolization properties.

Hygroscopicity: The tendency of the API to absorb moisture from the environment is a critical stability parameter. Gravimetric vapor sorption (GVS) analysis would be necessary to understand the hygroscopic nature of ent-Indacaterol Hydrochloride and its potential to undergo physical changes at different humidity levels.

Stability Research of Experimental Formulations of ent-Indacaterol Hydrochloride Components

The stability of the final formulation is a critical factor in ensuring that the product remains safe and effective throughout its shelf life. Stability studies for a hypothetical ent-Indacaterol Hydrochloride DPI would assess the impact of environmental factors such as temperature, humidity, and light on the physical and chemical integrity of the formulation.

Key Stability-Indicating Parameters:

Assay and Degradation Products: The potency of the API is monitored over time, and the formation of any degradation products is quantified using a stability-indicating HPLC method.

Solid-State Stability: Techniques like XRPD and DSC would be used to monitor for any changes in the crystalline form of the API within the formulation, as polymorphic transitions can affect drug performance.

Moisture Content: The water content of the formulation is monitored, as moisture can impact powder flow, aerosolization, and the physical stability of the API.

Aerosol Performance: The in vitro aerodynamic performance of the DPI is assessed at various time points to ensure that the delivered dose and fine particle fraction remain consistent.

General stability concerns for DPI formulations include moisture-induced particle agglomeration and changes in the solid state of the API, which can lead to a decrease in the respirable fraction of the drug. nih.govnih.gov

In Vitro Performance Evaluation and Characterization of Novel Formulation Platforms

The in vitro performance of a DPI is a critical predictor of its in vivo efficacy. The primary goal of these studies is to characterize the aerodynamic particle size distribution of the aerosol cloud generated by the inhaler device.

Standard In Vitro Performance Tests:

TestApparatusPurpose
Delivered Dose UniformityDose Uniformity Sampling Apparatus (DUSA)To ensure that the amount of drug delivered from the inhaler is consistent from dose to dose.
Aerodynamic Particle Size DistributionAndersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)To determine the particle size distribution of the aerosolized drug and calculate the Fine Particle Fraction (FPF), which is the fraction of the dose likely to reach the deep lung.

Studies on indacaterol (B1671819) maleate (B1232345) formulations have demonstrated the importance of the inhaler device design and the patient's inspiratory flow rate on the in vitro performance. researchgate.netnih.gov For a novel ent-Indacaterol Hydrochloride formulation, extensive in vitro testing would be required to optimize the formulation and device combination to ensure efficient and consistent lung delivery. This would involve evaluating the impact of different carrier particle sizes, drug-to-carrier ratios, and inhaler resistances on the aerosol performance.

Q & A

Q. What are the validated synthetic pathways for ent-Indacaterol Hydrochloride, and how do they ensure enantiomeric purity?

Methodological Answer: Synthesis protocols should prioritize chiral resolution techniques (e.g., chiral chromatography or asymmetric catalysis) to achieve enantiomeric purity. Quantitative analysis via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns is critical for verifying purity (>99%). Reproducibility requires detailed documentation of reaction conditions (temperature, solvent systems, catalyst ratios) and comparison with published chiral synthesis frameworks .

Q. How should researchers design in vitro assays to evaluate the β2-adrenergic receptor agonism of ent-Indacaterol Hydrochloride?

Methodological Answer: Use cell lines expressing human β2-adrenoceptors (e.g., CHO-K1 or HEK-293) with cAMP accumulation as a primary endpoint. Include positive controls (e.g., salmeterol) and negative controls (vehicle-only). Dose-response curves (EC50 values) must be statistically validated using nonlinear regression models. Ensure assays comply with FDA guidelines for receptor selectivity studies to avoid off-target effects .

Q. What analytical techniques are essential for characterizing the physicochemical stability of ent-Indacaterol Hydrochloride?

Methodological Answer: Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Accelerated stability studies (40°C/75% RH) over 6 months, paired with HPLC-UV quantification, identify degradation products. X-ray powder diffraction (XRPD) monitors crystalline form changes. Data should align with ICH Q1A(R2) guidelines for reporting impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical models and human trials for ent-Indacaterol Hydrochloride?

Methodological Answer: Conduct species-specific comparative studies on metabolic pathways (e.g., CYP450 isoforms) using liver microsomes. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Discrepancies may arise from protein binding differences or interspecies variability in lung tissue penetration—address these via compartmental pharmacokinetic analyses and Bayesian statistical frameworks .

Q. What experimental strategies validate the long-term bronchodilatory efficacy of ent-Indacaterol Hydrochloride in heterogeneous COPD patient cohorts?

Methodological Answer: Design randomized controlled trials (RCTs) with stratification by disease severity (GOLD criteria) and comorbidities (e.g., cardiovascular disease). Use spirometry (FEV1/FVC ratios) and patient-reported outcomes (e.g., SGRQ scores). Confounding variables (e.g., concomitant medications) require multivariate regression analysis. Adhere to CONSORT guidelines for clinical trial reporting, including ethical approvals and informed consent documentation .

Q. How should researchers address conflicting in vitro and in vivo data on the anti-inflammatory effects of ent-Indacaterol Hydrochloride?

Methodological Answer: Reconcile discrepancies by evaluating tissue-specific drug concentrations via LC-MS/MS in animal models. In vitro assays (e.g., cytokine release in macrophages) may lack physiological relevance due to suprapharmacological dosing. Use transcriptomic profiling (RNA-seq) to identify off-target pathways in vivo. Transparently report limitations in experimental models and propose follow-up studies with human primary cells .

Q. What computational approaches predict the binding affinity of ent-Indacaterol Hydrochloride to β2-adrenoceptor variants with single-nucleotide polymorphisms (SNPs)?

Methodological Answer: Perform molecular dynamics simulations (MDS) using crystal structures of mutant receptors (e.g., Arg16Gly). Compare binding free energies (ΔG) via MM-PBSA calculations. Validate predictions with surface plasmon resonance (SPR) assays. Cross-reference findings with pharmacogenomic databases (e.g., PharmGKB) to assess clinical relevance .

Data Presentation & Reproducibility Guidelines

  • Tables/Figures : Include raw data in appendices; processed data (mean ± SD, p-values) in the main text. Use line graphs for dose-response relationships and heatmaps for omics data .
  • Statistical Methods : Specify software (e.g., GraphPad Prism, R) and tests (ANOVA with Tukey post-hoc). Report effect sizes and confidence intervals .
  • Ethics : Explicitly state IRB/IACUC approvals and adherence to Declaration of Helsinki principles in human/animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.